1-Phenylpyrrolidin-3-one
Overview
Description
1-Phenylpyrrolidin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H11NO. It is a five-membered lactam with a phenyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
1-Phenylpyrrolidin-3-one is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are known to be versatile scaffolds in drug discovery, used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that pyrrolidinones and their derivatives can interact with their targets in a variety of ways, often involving hydrogen bonding with active site amino acids . This interaction can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
Compounds containing the pyrrolidine ring, such as this compound, have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidinone scaffold is known to be a key binder between two pharmacophores, and it can improve pharmacokinetics by altering solubility and selectively interacting with the enzyme’s binding site .
Result of Action
Given the biological activities associated with pyrrolidinones, it can be inferred that the compound may have significant impacts at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-Phenylpyrrolidin-3-one is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the structural characteristics of this compound, which includes a five-membered pyrrolidine ring . This structure allows this compound to efficiently explore the pharmacophore space due to sp3-hybridization .
Cellular Effects
It is known that compounds with a pyrrolidine ring, such as this compound, can influence cell function . This includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
1-Phenylpyrrolidin-3-one can be synthesized through various methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity to the reaction . Another approach involves the reaction of maleic anhydride with aromatic amines, followed by ring closure to form the pyrrolidinone structure . Industrial production methods often utilize microwave-assisted organic synthesis to enhance efficiency and support green chemistry principles .
Chemical Reactions Analysis
1-Phenylpyrrolidin-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often using hydrogenation or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylpyrrolidin-3-one has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1-Phenylpyrrolidin-3-one is similar to other pyrrolidinone derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the five-membered lactam structure but differ in their substituents and biological activities. For example, pyrrolidin-2-one is known for its antimicrobial and anticancer properties, while pyrrolidin-2,5-dione has applications in anti-inflammatory and antidepressant therapies . The unique phenyl group in this compound contributes to its distinct chemical and biological properties.
Conclusion
This compound is a compound of great interest in various fields of research and industry. Its diverse synthetic routes, chemical reactivity, and wide range of applications make it a valuable compound for further study and development.
Properties
IUPAC Name |
1-phenylpyrrolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAZJLKSXIJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560978 | |
Record name | 1-Phenylpyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128120-02-5 | |
Record name | 1-Phenylpyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpyrrolidin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data was used to elucidate the structure of 2-acetoacetyl-5-benzoyl-1-phenylpyrrolidin-3-one?
A1: The research paper mentions the use of "spectrometric methods" to confirm the structure of the synthesized compound []. While the specific techniques are not explicitly named, it's likely that a combination of the following were employed:
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